

# Solubility Profile & Technical Guide: 2-(3-methylphenyl)ethane-1-thiol

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## Compound of Interest

Compound Name: 2-(3-methylphenyl)ethane-1-thiol

CAS No.: 1099665-53-8

Cat. No.: B6155043

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## Executive Summary & Molecule Analysis

Compound: **2-(3-methylphenyl)ethane-1-thiol** CAS: 1099665-53-8 Molecular Formula:

Molecular Weight: 152.26 g/mol [1]

This guide provides a technical analysis of the solubility landscape for **2-(3-methylphenyl)ethane-1-thiol**. As a lipophilic aryl-alkyl thiol, this molecule exhibits distinct solubility behaviors governed by its non-polar tolyl moiety and the polarizable sulfhydryl group.

**Core Insight:** With a predicted LogP of ~3.45, this compound is highly lipophilic. It will readily dissolve in non-polar and chlorinated organic solvents but exhibits negligible solubility in aqueous media.[2] For applications in Self-Assembled Monolayers (SAMs) or organic synthesis, solvent selection must balance solubility power with oxidative stability, as thiols are prone to disulfide dimerization in the presence of dissolved oxygen.

## Physicochemical Profiling

Understanding the theoretical drivers of solubility allows for accurate solvent selection without wasteful empirical testing.

Property	Value (Approx.)	Implication for Solubility
LogP (Octanol/Water)	3.45	Highly soluble in hydrophobic solvents (Hexane, Toluene).
pKa (Thiol -SH)	~10.5	Weakly acidic; stable in neutral/acidic solvents; forms thiolates in strong bases.
H-Bond Donors	1 (-SH)	Weak donor; limited solubility in highly protic solvents compared to alcohols.
Physical State	Liquid (Oil)	Miscibility is often more relevant than saturation limits in organic solvents.

## Solubility Landscape

The following classification categorizes solvents based on their interaction efficiency with **2-(3-methylphenyl)ethane-1-thiol**.

### Class A: Primary Solvents (High Solubility / Miscible)

Best for: Stock solutions, synthesis, extractions. These solvents interact favorably with the aromatic ring and the alkyl chain via Van der Waals forces.

- Chlorinated Solvents: Dichloromethane (DCM), Chloroform ( ).
- Aromatics: Toluene, Benzene.
- Ethers: Tetrahydrofuran (THF), Diethyl Ether ( ).<sup>[3]</sup>

- Esters: Ethyl Acetate.[4]

## Class B: Functional Solvents (Moderate to High Solubility)

Best for: SAM formation, specific reaction conditions.

- Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN). [3]
  - Note: While soluble, the high polarity of DMSO/MeCN may cause phase separation at very high concentrations or low temperatures compared to DCM.
- Alcohols: Ethanol, Methanol, Isopropanol.
  - Note: Soluble, but protic solvents can sometimes accelerate oxidation if not degassed. Methanol is a common solvent for SAM formation on gold.

## Class C: Non-Solvents (Insoluble)

- Water:
  -
- Acidic Aqueous Buffers: Insoluble.[5]
- Basic Aqueous Buffers: Soluble only via deprotonation to the thiolate anion ( ), which is highly reactive and prone to rapid oxidation.

## Experimental Protocols

### Protocol A: Quantitative Solubility Determination (Saturation Method)

Use this protocol if exact saturation limits ( ) are required for regulatory or formulation data.

#### Materials:

- Test Solvent (HPLC Grade).
- **2-(3-methylphenyl)ethane-1-thiol** (Freshly opened/purified).
- Agilent 1200 HPLC (or equivalent) with UV detection (254 nm).
- 0.22

PTFE Syringe Filters.

#### Workflow:

- Preparation: Add excess thiol (approx. 200 mg) to 1 mL of solvent in a borosilicate glass vial.
- Equilibration: Vortex for 1 minute, then shake at constant temperature ( ) for 24 hours.
- Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved oil/solid.
- Sampling: Withdraw supernatant and filter through 0.22 PTFE filter.
- Dilution: Dilute the filtrate 1:100 or 1:1000 with acetonitrile to land within the linear dynamic range of the HPLC detector.
- Quantification: Inject against a 5-point calibration curve.

## Protocol B: Handling & Stability (Prevention of Disulfide Formation)

Thiols oxidize to disulfides (

) in air. This impurity changes solubility and reactivity.

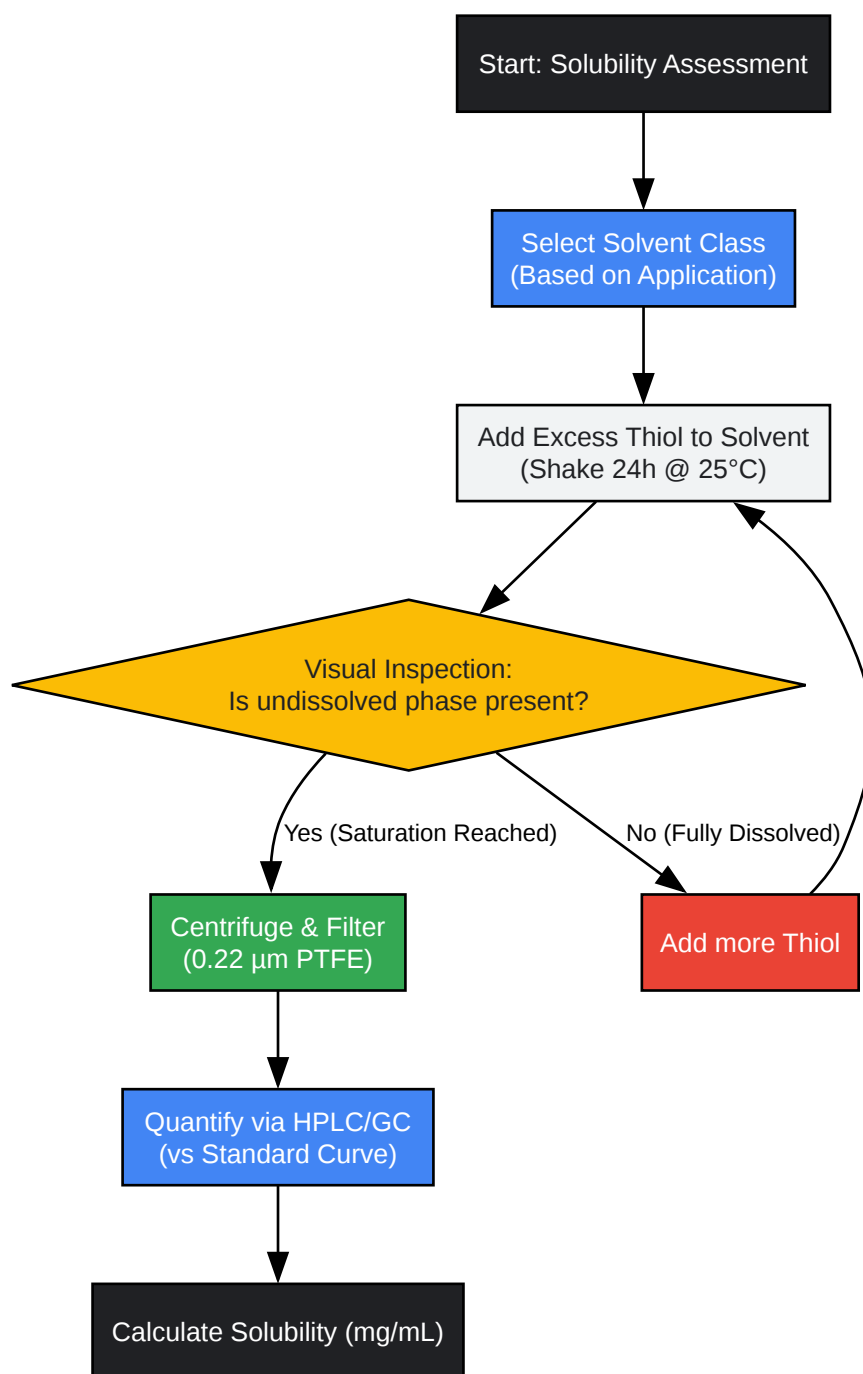
- Degassing: Sparge all solvents with Helium or Argon for 15 minutes prior to dissolution.

- Storage: Store stock solutions in amber vials with a PTFE-lined septum.
- Additive: For long-term storage of stock solutions, add 1-5 mM DTT (Dithiothreitol) or TCEP to maintain the reduced state, provided it does not interfere with downstream applications.

## Visualizations

### Figure 1: Solubility Determination Workflow

This logic flow guides the researcher through the experimental determination of solubility limits.

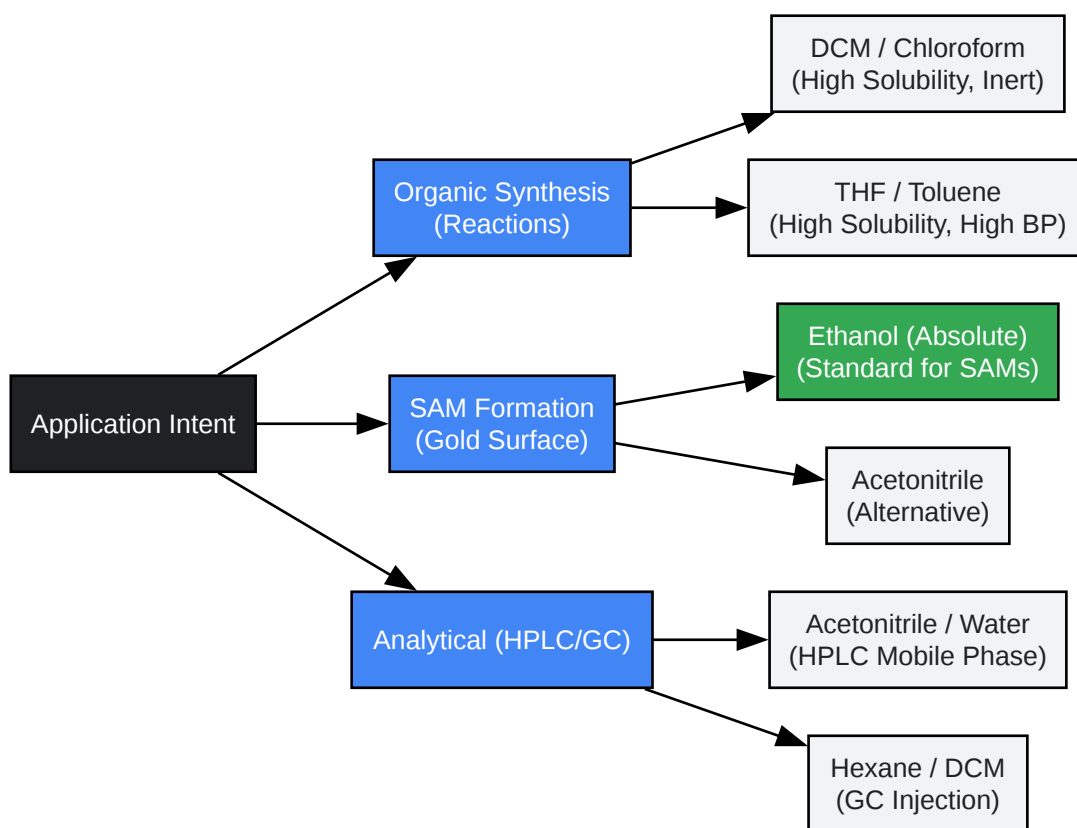


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Caption: Step-by-step workflow for determining the quantitative solubility limit (Csat) of the thiol.

## Figure 2: Solvent Selection Decision Matrix

A decision tree to select the optimal solvent based on the intended application.



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Caption: Decision matrix for selecting the optimal solvent based on downstream application requirements.

## References

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